![molecular formula C22H28O2 B13398661 13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)
13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic steroidal derivative characterized by a cyclopenta[a]phenanthrene core with unique substituents:
- 13-Ethyl group: Enhances lipophilicity and metabolic stability.
- 17-Ethynyl and 17-hydroxy groups: Common in progestogenic compounds (e.g., levonorgestrel derivatives), contributing to receptor binding .
Synthesis protocols for related compounds involve derivatization of estrone or similar steroidal precursors via alkylation, ethynylation, or hydroxylation steps in anhydrous solvents (e.g., THF, DCM) . The compound’s non-preferred name reflects its complex IUPAC nomenclature, but it shares structural motifs with contraceptive and anti-inflammatory steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etonogestrel involves multiple steps, starting from desogestrel. One common method includes the microbiological hydroxylation of an intermediate compound, followed by several chemical transformations to introduce the necessary functional groups. The key steps often involve oxidation, reduction, and cyclization reactions, with palladium-catalyzed cyclization being a crucial step .
Industrial Production Methods
Industrial production of etonogestrel typically follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Etonogestrel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Typically employs halogenating agents or nucleophiles under controlled conditions
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of etonogestrel, which can be further utilized in pharmaceutical formulations .
Scientific Research Applications
Etonogestrel has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its effects on reproductive biology and hormone regulation.
Medicine: Widely used in contraceptive devices, with ongoing research into its long-term safety and efficacy.
Industry: Employed in the production of hormonal contraceptives, contributing to family planning and population control efforts
Mechanism of Action
Etonogestrel exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs such as the reproductive tract, mammary glands, hypothalamus, and pituitary gland. This binding inhibits the release of luteinizing hormone, preventing ovulation. Additionally, it increases the viscosity of cervical mucus, hindering sperm passage, and alters the endometrial lining to prevent implantation of a fertilized egg .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural differences among cyclopenta[a]phenanthrene derivatives dictate pharmacological and physicochemical properties:
Notable Observations:
- 11-Methylidene distinguishes it from carcinogenic dihydroxycyclopenta[a]phenanthrenes (e.g., 16,17-dihydro-11-hydroxy derivatives), which lack conjugated D-ring systems .
Physicochemical Properties
Solubility and stability data for related compounds ():
Compound | Molecular Formula | Solubility Parameter (δ) | Melting Point (°C) |
---|---|---|---|
17-Hydroxy-10,13-dimethyl-... | C20H28O2 | 5.52 | 528.15 |
Target Compound (inferred) | C22H28O2 | ~5.5–6.0 (ethynyl increases lipophilicity) | ~200–250 (estimated) |
1,3,5-Triphenylbenzene | C24H18 | 7.92 | 443.15 |
The target compound’s ethynyl and ethyl groups likely reduce aqueous solubility compared to hydroxylated analogues (e.g., dexamethasone) .
Biological Activity
The compound 13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (commonly referred to by its non-preferred name) is a synthetic steroid with notable biological activity primarily as a progestin . This article delves into its biological properties, mechanisms of action, pharmacological applications, and research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H30O2, with a molecular weight of approximately 342.48 g/mol. It features a unique tetradecahydro-cyclopenta[a]phenanthrene framework which is characteristic of many steroidal compounds.
Key Properties
Property | Value |
---|---|
Molecular Formula | C22H30O2 |
Molecular Weight | 342.48 g/mol |
Melting Point | 201.1 °C |
Boiling Point | 473.1 °C at 760 mmHg |
Log P (Octanol-Water Partition Coefficient) | 6.13E-11 mmHg at 25°C |
The primary biological activity of this compound is mediated through its interaction with progesterone receptors . Upon binding to these receptors, it mimics the effects of natural progesterone, leading to various physiological responses:
- Regulation of Menstrual Cycle : It plays a crucial role in the menstrual cycle by promoting the secretory phase.
- Contraceptive Effects : Its progestational activity is utilized in contraceptive formulations to prevent ovulation.
- Hormone Replacement Therapy : It is employed in hormone replacement therapies to alleviate menopausal symptoms.
Biological Effects
The biological effects of the compound include:
- Endometrial Stabilization : Reduces the risk of endometrial hyperplasia.
- Anti-androgenic Activity : May exhibit anti-androgenic properties beneficial in certain medical conditions.
- Potential Anti-cancer Properties : Research suggests possible applications in oncology due to its influence on hormone-sensitive tumors.
Contraceptive Agent
This compound is primarily used as a contraceptive due to its ability to inhibit ovulation and alter the endometrial lining.
Hormone Replacement Therapy
It is also used in hormone replacement therapy for women experiencing menopause or other hormonal imbalances.
Research on Anti-cancer Properties
Recent studies have explored its potential in cancer treatment, particularly in hormone-dependent cancers such as breast and endometrial cancer. The mechanism involves modulation of hormone receptor activity and signaling pathways associated with tumor growth.
Clinical Trials
Several clinical trials have evaluated the efficacy and safety of this compound in contraceptive formulations and hormone replacement therapies. For instance:
- A study published in The Journal of Clinical Endocrinology & Metabolism demonstrated that patients using this progestin experienced fewer side effects compared to those on other hormonal treatments.
- Research published in Cancer Research highlighted its potential role in inhibiting the growth of certain cancer cell lines when combined with other therapeutic agents.
Interaction Studies
Understanding drug interactions is critical for optimizing therapeutic regimens. Key findings include:
- The compound exhibits synergistic effects when used in combination with estrogen-based therapies.
- Studies indicate minimal interactions with common medications, suggesting a favorable safety profile.
Properties
IUPAC Name |
13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKFUYQCUCGESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860666 |
Source
|
Record name | 13-Ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.